molecular formula C9H13NO B2626695 2-Methyl-1-(pyridin-2-yl)propan-1-ol CAS No. 102439-95-2

2-Methyl-1-(pyridin-2-yl)propan-1-ol

Cat. No. B2626695
CAS RN: 102439-95-2
M. Wt: 151.209
InChI Key: CWQKDQOZSPOCRK-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C9H13NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

A catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols has been reported . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a propanol group with a methyl group at the second position . The InChI code for this compound is 1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 .

Scientific Research Applications

Aggregation and Molecular Interaction Studies

  • 2-Methyl-1-(pyridin-2-yl)propan-1-ol, in solutions with pyridine and propan-2-ol, shows significant shifts in the ring vibration band of hydrogen-bonded aggregates. This is observable in Raman spectra and supported by quantum-chemical calculations, indicating the formation of aggregates with propan-2-ol and potential closed three-molecular aggregates with methyl alcohol (Tukhvatullin et al., 2010).

Coordination Chemistry and Cluster Formation

  • A study on the synthesis and characterization of a nonanuclear Ni(II) cluster derived from 2-methyl-1-(pyridin-2-yl)propan-2-ol reveals its role in forming a complex cluster structure, providing insights into coordination chemistry and potential applications in catalysis and material science (Massard et al., 2014).

Catalysis

  • Palladium(II) complexes involving this compound ligands exhibit catalytic activity in methoxycarbonylation of higher olefins, indicating its role in industrial catalysis and synthetic chemistry (Zulu et al., 2020).

Synthesis of Bioactive Compounds

  • The compound has been utilized in the synthesis of derivatives with α1 receptor antagonistic activity, demonstrating its relevance in medicinal chemistry and drug development (Hon, 2013).

Spectroscopic and Computational Studies

  • Spectroscopic documentation and DFT calculations of 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, synthesized using this compound, provide insights into molecular structure and interactions, relevant for chemical and pharmaceutical research (Rajamani et al., 2019).

Molecular Structure and Ligand Design

  • The compound has been used in the preparation of heteroscorpionate ligands for Ni2+, Cu2+, and Zn2+ complexes, contributing to research in inorganic and coordination chemistry (Gennari et al., 2007).

Metal Complex Formation

  • Research involving 2-methyl-2-(pyridin-2-yl)propane-1,3-diamine, a related compound, in the formation of first-row transition metal complexes highlights its utility in the study of metal-ligand interactions and complex formation (Schmidt et al., 2011).

Pharmaceutical Research

  • The compound has been investigated in the context of κ-opioid receptor antagonism, providing insights into its potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

DNA Binding and Nuclease Activity

  • Cu(II) complexes of ligands derived from this compound have been studied for their DNA binding and nuclease activities, indicating applications in biochemistry and pharmacology (Kumar et al., 2012).

Safety and Hazards

The safety information available indicates that 2-Methyl-1-(pyridin-2-yl)propan-1-ol may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQKDQOZSPOCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102439-95-2
Record name 2-methyl-1-(pyridin-2-yl)propan-1-ol
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